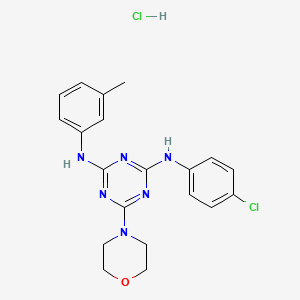
N2-(4-chlorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reagents and conditions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the reaction occurs, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .科学研究应用
Marker and Fixative Applications in Biological Studies
Triazine derivatives, specifically chloro-s-triazines, have been explored for their unique properties as markers and fixatives in biological studies, particularly in the analysis of growth in teeth and bones. Chloro-s-triazines can covalently bond with H-active functional groups in tissues, making them valuable for studying pathophysiological processes associated with tooth and bone growth (Goland & Grand, 1968).
Biological Activity of Pyrimidine Derivatives
Research on pyrimidine derivatives linked with morpholinophenyl groups has demonstrated significant larvicidal activity, indicating potential applications in pest control and public health. Such studies contribute to the development of new compounds with improved safety and efficacy profiles for controlling pest populations (Gorle et al., 2016).
Environmental Applications: Pesticide Removal
The use of lignocellulosic substrates derived from agricultural by-products as low-cost and effective adsorbents for the removal of pesticides, including triazine derivatives, from wastewater demonstrates the environmental applications of research involving triazines. This approach offers a sustainable method for mitigating water pollution caused by agricultural runoff (Boudesocque et al., 2008).
Material Science: Development of Heat-Resistant Polyamides
In material science, the synthesis of new heat-resistant polyamides incorporating triazine rings highlights the potential of triazine derivatives in creating advanced materials with specific properties, such as high thermal stability and flame retardancy. These materials have applications in various industries, including aerospace, automotive, and electronics (Dinari & Haghighi, 2017).
Synthesis of N-Heterocycles
The development of methods for the concise synthesis of morpholine, piperazine, and other N-heterocycles from α-phenylvinylsulfonium salts showcases the versatility of triazine derivatives in organic synthesis. These compounds have widespread applications in pharmaceuticals, agrochemicals, and materials science (Matlock et al., 2015).
安全和危害
未来方向
属性
IUPAC Name |
4-N-(4-chlorophenyl)-2-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O.ClH/c1-14-3-2-4-17(13-14)23-19-24-18(22-16-7-5-15(21)6-8-16)25-20(26-19)27-9-11-28-12-10-27;/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMGENPKUNYXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-chlorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

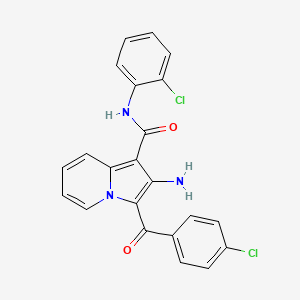
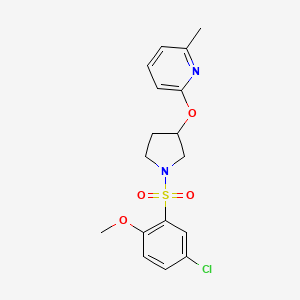
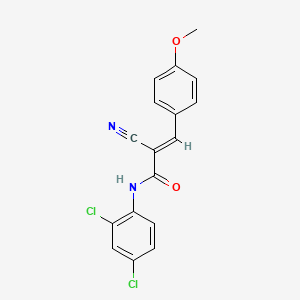
![(2-Bromo-5-methoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2531926.png)
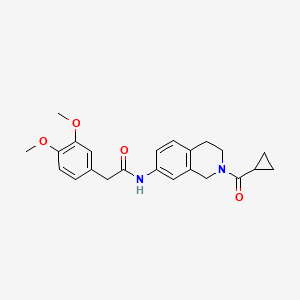
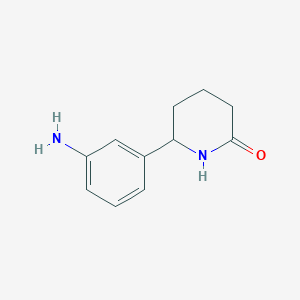
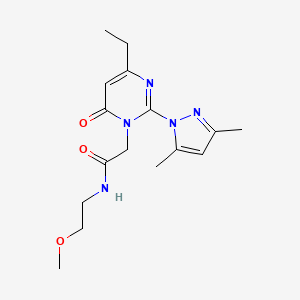
![Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2531935.png)
![1-[(3,4-Dichlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2531936.png)
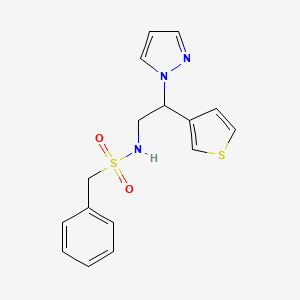
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2531939.png)
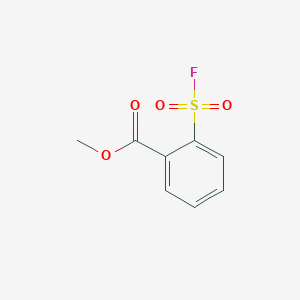
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzamide](/img/structure/B2531943.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2531944.png)